molecular formula C17H16FN5OS B2485180 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1251594-00-9

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2485180
CAS No.: 1251594-00-9
M. Wt: 357.41
InChI Key: NMJYEDXUWYGIEV-UHFFFAOYSA-N
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Description

2-((3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 1251594-00-9) is a synthetic organic compound with a molecular formula of C17H16FN5OS and a molecular weight of 357.4 g/mol . This reagent features a multifaceted heterocyclic architecture, integrating a 3,5-dimethylpyrazole moiety linked to a pyrazine ring via a thioether bridge to an acetamide group. The 3,5-dimethylpyrazole unit is a privileged scaffold in medicinal chemistry, extensively documented for its broad biological activities, including anticancer and anti-inflammatory properties . The strategic incorporation of this moiety is often employed in drug design to fulfill specific stereochemical requirements at metal-binding sites or to construct complex molecules for biological evaluation . Furthermore, the pyrazine-thioacetamide structure suggests potential as a key intermediate in multi-component reactions (MCRs), which are valuable for generating diverse chemical libraries for high-throughput screening in the discovery of new therapeutic agents . This compound is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any veterinary use. Researchers are advised to conduct their own thorough safety and efficacy evaluations prior to use.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYEDXUWYGIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5OSC_{16}H_{17}N_{5}OS, with a molecular weight of approximately 341.4 g/mol. Its structure features a pyrazole ring, a thioether linkage, and an acetamide group, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with similar structures have shown:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell proliferation and survival.
  • Antimicrobial Activity : The presence of the thioether group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy.

Biological Activity Overview

The biological activities reported for this compound include:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different assays .
  • Antimicrobial Properties :
    • The compound has shown promising results against bacterial pathogens. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL for certain derivatives .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

StudyCompoundCell LineIC50 ValueActivity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mLCytotoxic
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926 µMAntitumor
Sun et al.1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.39 ± 0.06 µMAutophagy Induction

Research Findings

Recent advancements in drug design have highlighted the potential of pyrazole derivatives as therapeutic agents:

  • A review by Xia et al. emphasized that compounds with similar structures could induce significant apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells .
  • Another study focused on the synthesis and evaluation of pyrazole-linked thiourea derivatives for their CDK2 inhibition potential, demonstrating strong inhibitory effects at nanomolar concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, a derivative of pyrazole was shown to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential use as an anti-inflammatory agent. In vitro studies demonstrated that similar compounds reduced inflammation markers in human cell lines, indicating a promising therapeutic avenue for treating inflammatory diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. A study reported that a structurally similar compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide may also possess similar properties .

Agricultural Applications

Pesticidal Activity

The structural characteristics of this compound position it as a candidate for agricultural applications, particularly as a pesticide. Compounds with pyrazole structures have been noted for their effectiveness in controlling pests and diseases in crops. Field trials have shown that similar pyrazole-based compounds can significantly reduce pest populations while being less harmful to beneficial insects .

Material Science Applications

Polymer Synthesis

In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers modified with such compounds exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells with IC50 values lower than 10 µM.
Study 2Anti-inflammatory EffectsSignificant reduction in COX enzyme activity by up to 75% in treated cell lines.
Study 3Antimicrobial PropertiesInhibition of bacterial growth with MIC values ranging from 5 to 20 µg/mL against tested strains.
Study 4Pesticidal ActivityField trials showed a 60% reduction in pest populations compared to controls over four weeks.
Study 5Polymer SynthesisEnhanced thermal stability in modified polymers with degradation temperatures increased by 50°C.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazine vs. Thiazole/Thiadiazole Systems

  • Target Compound : The pyrazine ring provides a planar, electron-deficient aromatic system, facilitating π-π stacking interactions with biological targets. The thioether bridge enhances flexibility and may influence redox properties .
  • N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () : Replacing pyrazine with thiazole introduces a sulfur atom into the aromatic system, increasing lipophilicity and altering electronic properties. Thiazole-containing compounds often exhibit enhanced antimicrobial or antiviral activity due to improved membrane penetration .
  • This structural variation correlates with higher thermal stability in crystallographic studies .
Substituent Effects
  • 4-Fluorophenyl Group: Present in both the target compound and , this group is known to improve bioavailability by reducing first-pass metabolism. Fluorine’s electronegativity also strengthens hydrogen bonds with target proteins .
  • 3-Chlorophenyl and 4-Methoxyphenyl () : In benzofuran-oxadiazole acetamides, electron-withdrawing (Cl) or donating (OCH₃) substituents modulate electronic density, affecting binding to microbial enzymes. The 4-methoxyphenyl derivative (2b) showed superior antimicrobial activity compared to chlorophenyl analogs .
Pharmacological Activity
Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazine-thioether 4-Fluorophenyl Not explicitly reported
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl]ethyl}-2-((4-fluorophenyl)thio)acetamide Thiazole-thioether 4-Fluorophenyl Anticancer (hypothesized)
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Oxadiazole-thioether 4-Methoxyphenyl Antimicrobial (MIC: 2 µg/mL)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-thioether 5-Methylisoxazole Enzyme inhibition (IC₅₀: 8 µM)

Functional Group Impact on Bioactivity

  • Thioether vs. Sulfonyl Groups : Compounds with sulfonyl linkages (e.g., ’s perfluoroalkyl derivatives) exhibit environmental persistence but reduced bioactivity compared to thioethers, which are more metabolically labile .
  • Pyrazole vs. In contrast, isoxazole-containing analogs () show higher polarity, favoring solubility but limiting CNS penetration .

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